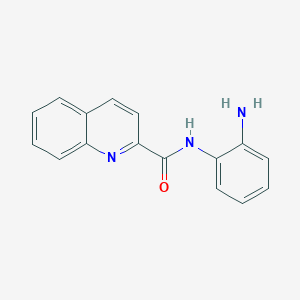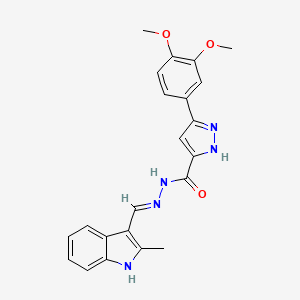![molecular formula C17H21F3N4O B2423029 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine CAS No. 2379947-41-6](/img/structure/B2423029.png)
2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a pyrazole moiety, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling of the pyrazole and piperidine rings: This step involves the formation of a carbon-nitrogen bond between the pyrazole and piperidine rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Compounds with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving the central nervous system.
Mécanisme D'action
The mechanism of action of 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[[1-(2-Pyrazol-1-ylethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)benzene
- 2-[[1-(2-Pyrazol-1-ylethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)thiophene
Uniqueness
Compared to similar compounds, 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group on the pyridine ring, which imparts specific electronic properties that can enhance its activity in certain applications. Additionally, the combination of the pyrazole and piperidine rings provides a versatile scaffold for further functionalization and optimization.
Propriétés
IUPAC Name |
2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O/c18-17(19,20)15-5-1-6-21-16(15)25-13-14-4-2-8-23(12-14)10-11-24-9-3-7-22-24/h1,3,5-7,9,14H,2,4,8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRPCZSSZZVQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN2C=CC=N2)COC3=C(C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/new.no-structure.jpg)


![2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2422954.png)
![methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B2422956.png)
![9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422961.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2422963.png)


![2-(azepan-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2422967.png)
![2-({[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}methyl)pyridine](/img/structure/B2422968.png)

